4-(1-Chloroethyl)-1,2-dimethylbenzene
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Overview
Description
4-(1-Chloroethyl)-1,2-dimethylbenzene is an organic compound with the molecular formula C10H13Cl. It is a derivative of benzene, where the benzene ring is substituted with a 1-chloroethyl group and two methyl groups at the 1 and 2 positions. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloroethyl)-1,2-dimethylbenzene typically involves the chlorination of 1,2-dimethylbenzene (o-xylene) followed by the introduction of an ethyl group. One common method is the Friedel-Crafts alkylation reaction, where 1,2-dimethylbenzene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Chloroethyl)-1,2-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of ethyl-substituted benzene derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst
Major Products
Substitution: Formation of 4-(1-Hydroxyethyl)-1,2-dimethylbenzene.
Oxidation: Formation of 4-(1-Chloroethyl)-1,2-dimethylbenzoic acid.
Reduction: Formation of 4-Ethyl-1,2-dimethylbenzene
Scientific Research Applications
4-(1-Chloroethyl)-1,2-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(1-Chloroethyl)-1,2-dimethylbenzene involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the ethyl group more susceptible to nucleophilic attack. This leads to various substitution reactions. Additionally, the compound can undergo oxidation and reduction reactions, altering its chemical structure and properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Chloroethyl)-1,3-dimethylbenzene
- 4-(1-Chloroethyl)-1,4-dimethylbenzene
- 4-(1-Bromoethyl)-1,2-dimethylbenzene
Uniqueness
4-(1-Chloroethyl)-1,2-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and chemical properties. The presence of both methyl groups and a chlorine-substituted ethyl group provides distinct steric and electronic effects, making it a valuable compound in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
4-(1-chloroethyl)-1,2-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKHOLUSBWKBSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104245-83-2 |
Source
|
Record name | 4-(1-chloroethyl)-1,2-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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